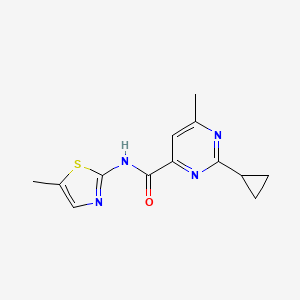

2-cyclopropyl-6-methyl-N-(5-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide

Description

2-Cyclopropyl-6-methyl-N-(5-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide is a pyrimidine-based compound featuring a cyclopropyl group at the 2-position, a methyl group at the 6-position, and a 5-methylthiazole carboxamide substituent. Pyrimidine derivatives are often explored for their kinase inhibitory or DNA-intercalating properties, and the thiazole moiety may enhance cellular uptake or target binding efficiency .

Properties

IUPAC Name |

2-cyclopropyl-6-methyl-N-(5-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4OS/c1-7-5-10(16-11(15-7)9-3-4-9)12(18)17-13-14-6-8(2)19-13/h5-6,9H,3-4H2,1-2H3,(H,14,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRQMGKGBEOPRDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2CC2)C(=O)NC3=NC=C(S3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-6-methyl-N-(5-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide typically involves the formation of the pyrimidine and thiazole rings followed by their subsequent coupling. The preparation methods often include:

Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Formation of the Thiazole Ring: This involves the reaction of a thioamide with an α-haloketone under reflux conditions.

Coupling of Rings: The final step involves coupling the pyrimidine and thiazole rings using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-6-methyl-N-(5-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

2-cyclopropyl-6-methyl-N-(5-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism by which 2-cyclopropyl-6-methyl-N-(5-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to downstream effects on cellular pathways, ultimately resulting in the observed biological activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Core Structure Influence: The target compound’s pyrimidine core may offer distinct electronic and steric properties compared to the benzene sulfonamide backbone of L1–L3.

Heterocyclic Substituent Impact :

- Thiazole-containing compounds (target compound, L3) show moderate to high cytotoxicity, with L3 achieving an IC₅₀ of ~25 µM. The 5-methylthiazole in the target compound may further optimize binding affinity compared to L3’s unsubstituted thiazole .

- Oxazole (L1) demonstrated superior activity (IC₅₀ ~15 µM), suggesting heterocycle electronics (e.g., oxygen vs. sulfur) influence bioactivity.

Functional Group Contributions :

- The carboxamide group in the target compound differs from the sulfonamide in L1–L3. Sulfonamides are often associated with hydrogen-bonding interactions in enzymatic pockets, while carboxamides may exhibit varied binding modes .

Analytical Characterization :

- Both the target compound and Schiff base analogs require multi-technique validation (e.g., NMR for regiochemistry, mass spectrometry for molecular weight confirmation). The absence of crystallographic data for the target compound precludes direct structural comparisons with L1–L3, which were characterized without X-ray diffraction .

Biological Activity

2-Cyclopropyl-6-methyl-N-(5-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a pyrimidine core substituted with a cyclopropyl group and a thiazole moiety, which are known to enhance biological activity. The presence of these functional groups contributes to its pharmacological profile.

Research indicates that compounds with similar structures may act through various mechanisms, including:

- Inhibition of Kinases : Pyrimidine derivatives often target kinases involved in cell signaling pathways, which are crucial for cell proliferation and survival.

- Antimicrobial Activity : Thiazole-containing compounds have shown promise in inhibiting the growth of pathogens, including protozoan parasites.

Anticancer Activity

A study evaluated the anticancer properties of thiazole-pyrimidine derivatives, revealing that certain analogs exhibited significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound demonstrated IC50 values in the low micromolar range against cancer cells such as A-431 and MCF-7 .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A-431 | 3.5 |

| Similar Thiazole-Pyrimidine Derivative | MCF-7 | 2.1 |

| Another Analog | HeLa | 1.8 |

Antimalarial Activity

The compound's potential as an antimalarial agent has been explored due to its structural similarity to known inhibitors of Plasmodium kinases. In vitro studies demonstrated that derivatives could inhibit PfGSK3 and PfPK6, key enzymes in the malaria parasite's life cycle. The most potent inhibitors showed IC50 values below 100 nM .

Case Study 1: Anticancer Efficacy

In a preclinical model, a thiazole-pyrimidine derivative was tested for its ability to inhibit tumor growth in mice bearing xenografts of human cancer cells. The results indicated a significant reduction in tumor volume compared to controls, supporting its potential as an anticancer therapeutic .

Case Study 2: Antimalarial Screening

A series of pyrimidine derivatives were screened for their ability to inhibit Plasmodium falciparum growth. Among them, the compound exhibited promising activity with an EC50 value of 50 nM against blood-stage parasites, highlighting its potential for further development as an antimalarial drug .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.